N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide
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Description
N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide is a useful research compound. Its molecular formula is C24H26ClN5O4 and its molecular weight is 483.95. The purity is usually 95%.
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Scientific Research Applications
Positive Inotropic Agents
Several studies have synthesized derivatives of triazoloquinazolin compounds to evaluate their positive inotropic activities, which are critical in developing treatments for heart failure. These compounds have been assessed for their ability to increase the force of heart muscle contraction without significantly affecting the heart rate, a desirable effect for heart failure medications. For example, derivatives like 2‐(4‐(4‐Substituted benzyloxy)‐3‐methoxybenzyl)‐1,4‐diazepan‐1‐yl)‐N‐(4,5‐dihydro‐1‐methyl[1,2,4]triazolo[4,3‐a]quinolin‐7‐yl)‐acetamides have shown favorable inotropic activity in vitro compared to standard drugs like Milrinone (Li et al., 2008).
Antitumor and Anticancer Activity
The compound and its derivatives have also been investigated for their antitumor and anticancer activities. Research into the synthesis, structure, and activity of these compounds reveals their potential in targeting specific proteins involved in cancer cell proliferation. For instance, studies on compounds like 4-(2-chlorobenzyl)-1-(5-fluoro-2-hydroxy-3-((4-methylpiperidin-1-yl)methyl)phenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one have demonstrated promising antitumor activity against human hepatoma and melanoma cells (Zhou et al., 2021).
H1-Antihistaminic Agents
The pharmacological exploration of triazoloquinazoline derivatives extends into their potential as H1-antihistaminic agents. These compounds have been shown to significantly protect animals from histamine-induced bronchospasm, suggesting their use in treating allergic reactions without causing sedation. Notably, novel 1-substituted-4-benzyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones have been identified as potent H1-antihistamines, providing protection comparable to chlorpheniramine maleate but with negligible sedation, indicating a promising direction for developing new classes of antihistamines (Alagarsamy et al., 2007).
Quality Control and Chemical Synthesis
Further research into the synthesis of triazoloquinazoline derivatives underscores the importance of developing quality control methods for these compounds, especially those considered as lead compounds in antimalarial studies. The development of quality control methods ensures the purity and efficacy of these compounds for further in-depth studies (Danylchenko et al., 2018).
properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[1,5-dioxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O4/c1-16(2)34-13-5-12-28-22(32)19-6-3-4-7-20(19)30-23(28)27-29(24(30)33)15-21(31)26-14-17-8-10-18(25)11-9-17/h3-4,6-11,16H,5,12-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJLMUHFFRBPAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1C(=O)C2=CC=CC=C2N3C1=NN(C3=O)CC(=O)NCC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-(4-(3-isopropoxypropyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide |
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